2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrazine core with a 2-chlorophenyl substituent at the 2-position. The 2-chlorophenyl group likely enhances lipophilicity and influences target binding, as seen in structurally related compounds .
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2 |
InChI Key |
RYLDVAWFVGFCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3Cl)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Kinase Inhibition
- Zanubrutinib: Modifying the core to pyrimidine and adding a 4-phenoxyphenyl group enables covalent binding to Bruton’s tyrosine kinase (Btk), with IC₅₀ < 1 nM .
- Structural Insights: Cation-π interactions between aromatic substituents (e.g., phenoxyphenyl) and lysine residues stabilize target binding .
Allosteric Modulation
- Parkin E3 Ligase Modulators : (R)-6-isopropyl derivatives act as positive allosteric modulators, enhancing ubiquitination activity in neurodegenerative disease models .
Biological Activity
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound characterized by its unique pyrazolo structure and chlorophenyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
- Molecular Formula : CHClN
- Molecular Weight : 233.69 g/mol
- CAS Number : 1783980-46-0
Biological Activities
Research indicates that derivatives of pyrazolo compounds often exhibit a range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Studies have shown that similar pyrazolo compounds can inhibit cancer cell proliferation. For instance, modifications to the pyrazolo core have been linked to enhanced anticancer effects (e.g., IC values indicating potency against various cancer cell lines) .
- Antimicrobial Properties : The presence of the chlorophenyl group may enhance the compound's interaction with microbial targets, potentially leading to antimicrobial effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-chloropyrazolo[1,5-a]pyrimidine | Amino group at position 4 | Antimicrobial |
| 3-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Anticancer |
| 6-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Chlorophenyl at position 6 | Selective protein inhibitor |
The unique tetrahydro configuration of this compound likely affects its solubility and bioavailability compared to other derivatives .
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives:
- Anticancer Studies : In vitro studies demonstrated that certain pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, modifications to enhance lipophilicity resulted in improved cellular uptake and increased potency .
- Kinase Inhibition : Research on related compounds has shown that they can act as ATP-competitive inhibitors for specific kinases involved in cancer progression. The binding affinity and selectivity of these compounds are critical for their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
